molecular formula C8H9NO3 B109077 (3-Aminophenoxy)acetic acid CAS No. 6274-24-4

(3-Aminophenoxy)acetic acid

Cat. No.: B109077
CAS No.: 6274-24-4
M. Wt: 167.16 g/mol
InChI Key: OIWJQYPZFXSJRU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that similar compounds, such as acetic acid, have antimicrobial properties and are used to treat infections caused by bacteria or fungus .

Mode of Action

Acetic acid, a related compound, is known to induce pain sensation through a mechanism that leads to the production of a localized inflammatory response . This is achieved by the release of free arachidonic acid from tissue phospholipids via cyclooxygenase (COX), leading to the production of prostaglandins .

Biochemical Pathways

For instance, IAA biosynthesis in microorganisms involves multiple pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Pharmacokinetics

It’s known that the pharmacokinetics of similar compounds, like nonsteroidal anti-inflammatory drugs (nsaids), are best described by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .

Result of Action

Related compounds like acetic acid are known to have antimicrobial properties and are used to treat infections caused by bacteria or fungus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Aminophenoxy)acetic acid. For instance, the biosynthesis of related compounds like IAA can be influenced by factors such as carbon source, pH, sodium chloride concentration, and tryptophan content in the culture medium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenoxy)acetic acid typically involves the reaction of 3-aminophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminophenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminophenoxy)acetic acid is unique due to the position of the amino group on the phenoxy ring, which influences its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers .

Properties

IUPAC Name

2-(3-aminophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWJQYPZFXSJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978373
Record name (3-Aminophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-24-4
Record name 2-(3-Aminophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6274-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6274-24-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36982
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Aminophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(3—Nitro-phenoxy)-acetic acid (1.978 g; 10.0 mmol) was reduced by catalytic hydrogenation (10% Pd—C; 45 psi H2) in AcOH-EtOH-MeOH then filtered through diatomaceous earth and concd yielding the title aniline. LC-MS 168 ([M+H]+).
Quantity
1.978 g
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AcOH EtOH MeOH
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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